![molecular formula C13H9FN2O2S2 B5598699 N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide](/img/structure/B5598699.png)
N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzothiazole and benzenesulfonamide derivatives involves several chemical strategies. For instance, N-(4-fluorobenzoyl)benzenesulfonamide and its methylated counterpart were investigated for their crystal structures, hinting at common synthetic routes involving fluorobenzoyl precursors and benzenesulfonamide (Suchetan et al., 2015). Another example includes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors, suggesting a method of introducing the thiazolyl and sulfonamide groups to the core structure (Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated through techniques such as crystallography, demonstrating two-dimensional architecture and highlighting the importance of intermolecular interactions. Hirshfeld surface analysis reveals insights into the hydrogen bonding and other interactions critical to the stability and reactivity of these molecules (Suchetan et al., 2015).
Chemical Reactions and Properties
Reactions involving benzothiazole and benzenesulfonamide derivatives often include nucleophilic substitution, cyclization, and oxidation processes. For instance, oxidative synthesis has been employed to create quinazolinones and benzothiadiazine dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes (Sharif et al., 2014). These reactions highlight the versatility of benzothiazole and benzenesulfonamide frameworks in synthesizing complex heterocyclic structures.
Physical Properties Analysis
The physical properties of benzothiazole and benzenesulfonamide derivatives, such as crystal structure and thermal stability, have been studied to understand their behavior under various conditions. The crystallographic analysis provides insights into the molecular arrangement and stability, essential for designing compounds with desired physical characteristics (Suchetan et al., 2015).
Scientific Research Applications
Anticancer Activity
- Copper(II)-Sulfonamide Complexes : Research on mixed-ligand copper(II)-sulfonamide complexes, including those derived from N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide, indicates significant DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes exhibit potent antiproliferative activity in yeast and human tumor cells, inducing cell death primarily through apoptosis (González-Álvarez et al., 2013).
- Aminothiazole-Paeonol Derivatives : Aminothiazole-paeonol derivatives, including those structurally related to N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide, have been synthesized and shown to possess high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
Biochemical Evaluation
- Inhibitors of Kynurenine 3-Hydroxylase : N-substituted benzenesulfonamides, closely related to N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide, have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase. This research is significant for understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Environmental Analysis
- Extraction from Soil Samples : Studies have developed methods for the extraction of benzothiazoles, benzotriazoles, and benzenesulfonamides, including compounds structurally similar to N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide, from soil samples. This research is crucial for understanding the environmental impact of these compounds (Speltini et al., 2016).
Fluorescence Switching and Signaling
- Triphenylamine–Benzothiazole Derivatives : Research on triphenylamine–benzothiazole derivatives, similar to N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide, has shown temperature-controlled fluorescence switching in polar solvents, demonstrating potential applications in molecular sensors and photonic devices (Kundu et al., 2019).
- Fluorescence Signaling for Thiophenol Detection : A fluorescent dye based on 2-(2-aminophenyl)benzothiazole has been designed to signal thiophenol, a method relevant for selective and sensitive detection of toxic benzenethiols (Choi et al., 2017).
Future Directions
The future directions of research on N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide could involve further exploration of its biological potential, given the wide range of activities exhibited by benzothiazole derivatives . Additionally, further studies could focus on its potential as an optical material .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVJOUAMXCLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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